4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
Description
The compound 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide features a naphtho[1,2-d]thiazol-2-yl core linked to a benzamide moiety, with a sulfamoyl group (N-methyl-N-phenyl) at the para position of the benzamide.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c1-28(19-8-3-2-4-9-19)33(30,31)20-14-11-18(12-15-20)24(29)27-25-26-23-21-10-6-5-7-17(21)13-16-22(23)32-25/h2-16H,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYVFEONUVBSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of Naphthothiazole Core: The naphthothiazole moiety can be synthesized via a cyclization reaction involving a naphthylamine derivative and a thiocarbonyl compound under acidic conditions.
Sulfamoylation: The phenylsulfamoyl group is introduced through a reaction between aniline and a sulfonyl chloride derivative, followed by methylation using methyl iodide.
Coupling Reaction: The final step involves coupling the naphthothiazole derivative with the sulfamoyl benzamide under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions (acidic or basic) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial and fungal strains. For instance, derivatives of related compounds have shown significant antimicrobial effects:
- Activity Against Bacteria : Compounds similar to 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide have been tested against Escherichia coli and Staphylococcus aureus, demonstrating notable inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM for various derivatives .
- Fungal Activity : The compound's derivatives were also screened for antifungal activity against Aspergillus niger and Aspergillus oryzae, showing promising results at concentrations as low as 1 µg/mL .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Several studies have focused on its ability to inhibit cancer cell proliferation:
- Cell Line Studies : The compound has been evaluated against human colorectal carcinoma cell lines (HCT116). Some derivatives exhibited IC50 values lower than standard chemotherapy agents like 5-fluorouracil (5-FU), indicating stronger anticancer activity . For example, compounds with IC50 values of 4.53 µM and 5.85 µM were found to be more potent than the standard drug .
Structure-Activity Relationship (SAR)
The structural modifications in the compound significantly influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Presence of sulfonamide group | Enhances antimicrobial properties |
| Substituents on the phenyl ring | Alters anticancer potency |
| Naphthothiazole moiety | Contributes to overall biological activity |
The presence of specific functional groups, such as the sulfonamide and naphthothiazole moieties, appears crucial for enhancing both antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Evaluation :
- Anticancer Screening :
Mechanism of Action
The mechanism by which 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The naphthothiazole moiety could intercalate with DNA, while the sulfamoyl group might form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Structural Analogues of N-(Thiazol-2-yl)benzamide Derivatives
(a) Core Structure and Substituent Variations
- Analogues from : Compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) feature pyridinyl or morpholine substituents on the thiazole ring. These groups modulate electronic properties and solubility but lack the naphtho-fused system .
- Analogues from : N-(4,9-dioxonaphtho[2,3-d]thiazol-2-yl)benzamide (5a) shares a naphthothiazole core but differs in ring position ([2,3-d] vs. [1,2-d]) and substituents (keto groups vs. sulfamoyl). This positional isomerism affects conjugation and biological activity .
(a) Antimicrobial and Antifungal Activity
- Naphtho[2,3-d]thiazole-4,9-dione derivatives (5a–e) exhibit broad-spectrum activity against Candida albicans and Staphylococcus aureus, with MIC values <10 µg/mL. The keto groups and heterocyclic amines (e.g., morpholine in 5b ) enhance membrane penetration .
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide () shows anti-inflammatory and analgesic effects, underscoring the pharmacological versatility of thiazole-benzamide hybrids .
(b) Enzyme Inhibition and Hydrophobic Interactions
- Lox12Slug001 (), a naphtho[1,2-d]thiazol-2-yl benzenesulfonamide, inhibits 12-lipoxygenase (12-LOX) with a docking score of -11.40. Its potency is attributed to hydrophobic interactions from the naphtho group and hydrogen bonding via the sulfonamide .
- The target compound’s sulfamoyl group (N-methyl-N-phenyl) may mimic sulfonamide bioactivity while offering improved metabolic stability due to methyl substitution.
Physicochemical and Spectral Properties
Key Differentiators and Pharmacological Potential
- Sulfamoyl vs. Sulfonamide : Unlike Lox12Slug001’s sulfonamide, the N-methyl-N-phenylsulfamoyl group may reduce renal toxicity while maintaining enzyme inhibition .
- SAR Insights : Bulky substituents (e.g., naphtho systems) improve hydrophobic binding (), while electron-withdrawing groups (e.g., Cl in ) enhance anti-inflammatory activity .
Biological Activity
The compound 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and the mechanisms through which it may exert its effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.42 g/mol
The compound features a naphtho[1,2-d]thiazole moiety linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of naphtho[1,2-d]thiazole derivatives with sulfonamide reagents. The general synthetic route includes:
- Formation of the Sulfonamide : The reaction of N-methyl-N-phenylsulfamoyl chloride with naphtho[1,2-d]thiazole amine.
- Purification : The product is purified through recrystallization or chromatography.
Biological Activity
Research has indicated that compounds containing sulfonamide and thiazole moieties exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Several studies have demonstrated that sulfonamide derivatives possess significant antimicrobial activity. For instance:
- Study Findings : A derivative similar to the compound showed effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory effects:
- Experimental Results : In vitro assays indicated that these compounds inhibited the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Mechanism of Action : It is believed to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, the compound showed IC50 values in the low micromolar range against colorectal cancer cell lines .
Case Studies
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Cell Cycle Arrest : The naphtho[1,2-d]thiazole moiety may interfere with cell cycle progression in cancer cells.
- Cytokine Modulation : The compound may modulate immune responses by affecting cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
